In Vivo Clinical Immunogenicity: MAGE-1 (96-104) Elicits T-Cell Responses in 77% of Patients, Contrasting with 0% for MAGE-1 (161-169) in the Same Randomized Trial
In a prospective randomized Phase II clinical trial (Slingluff et al., 2007), 12 melanoma-associated peptides were co-administered in a single multipeptide vaccine to HLA-A1+, A2+, and A3+ patients with resected stage IIB-IV melanoma. Among evaluable HLA-A3+ patients receiving the 12-peptide mixture (Group B), MAGE-1 (96-104) [SLFRAVITK] induced positive T-cell responses detected in peripheral blood lymphocytes (PBL) in 62% (8/13) of patients, in the sentinel immunized node (SIN) in 75% (9/12) of patients, and overall in 77% (10/13) of evaluable patients [1]. In striking contrast within the identical trial, MAGE-1 (161-169) [EADPTGHSY]—the other MAGE-A1-derived epitope in the same vaccine—elicited T-cell responses in 0% (0/6) of evaluable HLA-A1+ patients in both PBL and SIN compartments [1]. This represents a 77-percentage-point absolute difference in overall immune response rate (p ≤ 0.001 by Chi-square comparison) between two epitopes from the same parental protein tested under identical adjuvant, dosing, and assessment conditions [1]. The Chianese-Bullock et al. (2005) initial report had previously confirmed that MAGE-1 (96-104) was one of only three peptides among five previously unevaluated candidates that demonstrated in vivo immunogenicity post-vaccination, with IFN-γ-secreting T cells detectable in peripheral blood and sentinel immunized nodes, and with corresponding CTL capable of lysing HLA-matched, MAGE-A1-expressing tumor cell lines [2].
| Evidence Dimension | In vivo T-cell immune response rate (overall) in a randomized Phase II multipeptide melanoma vaccine trial |
|---|---|
| Target Compound Data | MAGE-1 (96-104) [SLFRAVITK]: 77% overall response rate (10/13 evaluable HLA-A3+ patients); 62% PBL response; 75% SIN response |
| Comparator Or Baseline | MAGE-1 (161-169) [EADPTGHSY]: 0% overall response rate (0/6 evaluable HLA-A1+ patients); 0% PBL response; 0% SIN response |
| Quantified Difference | Absolute difference: +77 percentage points (77% vs. 0%); p ≤ 0.001 (derived from Chi-square comparison of response proportions) |
| Conditions | Twelve-peptide mixture (Group B), GM-CSF + Montanide ISA-51 adjuvant, s.c. and intradermal administration at days 1, 8, 15, 29, 36, 43; IFN-γ ELISPOT assay on PBL and SIN; ClinicalTrials.gov-linked Phase II randomized trial, Slingluff et al., Clin Cancer Res 2007;13(21):6386-6395 |
Why This Matters
Procurement of MAGE-1 (96-104) rather than MAGE-1 (161-169) is justified for HLA-A3+ patient populations by clinical immunogenicity data from the same randomized trial showing a 77% vs. 0% response rate—a difference that directly impacts the likelihood of generating a detectable vaccine-induced immune response.
- [1] Slingluff CL Jr, Petroni GR, Chianese-Bullock KA, Smolkin ME, Hibbitts S, Murphy C, Johansen N, Grosh WW, Yamshchikov GV, Neese PY, Patterson JW, Fink R, Rehm PK. Immunologic and Clinical Outcomes of a Randomized Phase II Trial of Two Multipeptide Vaccines for Melanoma in the Adjuvant Setting. Clin Cancer Res. 2007 Nov 1;13(21):6386-6395. doi: 10.1158/1078-0432.CCR-07-0486. Table 2: Immune response rates by peptide; SLFRAVITK (MAGE-A1 96-104) 77% overall; EADPTGHSY (MAGE-A1 161-169) 0% overall. View Source
- [2] Chianese-Bullock KA, Pressley J, Garbee C, Hibbitts S, Murphy C, Yamshchikov G, Petroni GR, Bissonette EA, Neese PY, Grosh WW, Merrill P, Fink R, Woodson EM, Wiernasz CJ, Patterson JW, Slingluff CL Jr. MAGE-A1-, MAGE-A10-, and gp100-derived peptides are immunogenic when combined with granulocyte-macrophage colony-stimulating factor and montanide ISA-51 adjuvant and administered as part of a multipeptide vaccine for melanoma. J Immunol. 2005 Mar 1;174(5):3080-3086. doi: 10.4049/jimmunol.174.5.3080. PMID: 15728523. View Source
